N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core substituted with an ethanesulfonyl group at the para position and a 2,4-dimethoxyphenyl moiety at the 5-position of the oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and versatility in drug design, often exploited in antimicrobial, antifungal, and enzyme-inhibiting agents .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYOEGODIMWHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the ethanesulfonyl and benzamide groups. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with an appropriate sulfonyl chloride under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth in several types of cancer, including:
- Breast cancer
- Lung cancer
- Colon cancer
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, although further studies are required to elucidate the precise pathways involved .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Preliminary studies suggest it is effective against a range of bacterial strains, including resistant strains. The minimal inhibitory concentration (MIC) values indicate potent activity against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
This antimicrobial effect is likely due to the interaction of the oxadiazole moiety with bacterial enzymes or receptors.
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. In animal models, it reduced markers of inflammation and exhibited efficacy in conditions such as arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways may be attributed to its structural characteristics .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the ethanesulfonyl group via sulfonation reactions.
- Final amide formation with appropriate coupling agents.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited an MIC of 0.025 μg/mL against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimycobacterial agents .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ethanesulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
The compound is compared to structurally analogous 1,3,4-oxadiazole derivatives, focusing on sulfonamide/sulfamoyl substituents, oxadiazole-ring modifications, and reported biological activities.
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Oxadiazole Derivatives
Notes:
- The target compound’s ethanesulfonyl group distinguishes it from sulfamoyl derivatives (e.g., butyl-ethyl sulfamoyl in ), which exhibit higher molecular weights and lipophilicity.
- Substitutions on the oxadiazole ring (e.g., 2,4-dimethoxyphenyl vs.
- Antifungal agents like LMM5 demonstrate the importance of sulfonamide/sulfamoyl groups in targeting enzymes such as thioredoxin reductase .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C15H16N4O5S
Molecular Weight : 356.37 g/mol
CAS Number : 865286-83-5
The compound features a 1,3,4-oxadiazole ring linked to a benzamide moiety with an ethanesulfonyl substituent. This structural configuration is known to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The oxadiazole ring is known for its role in antimicrobial and anticancer activities through mechanisms such as:
- Enzyme Inhibition : Compounds with oxadiazole moieties have shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Intermediate Formation : The compound may undergo biotransformation leading to the generation of reactive intermediates that exert antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Mycobacterium tuberculosis : The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound in the development of new antimycobacterial agents.
- Broad-Spectrum Activity : Compounds structurally similar to this one have displayed broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| A | Mycobacterium tuberculosis | 0.016 |
| B | Staphylococcus aureus | 0.5 |
| C | Escherichia coli | 8 |
Anticancer Activity
In addition to antimicrobial properties, the compound has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines:
- Cell Lines Tested : Prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7).
- Results : Compounds derived from similar structures exhibited potent anti-proliferative activity against these cell lines with IC50 values ranging from 10 to 30 μM .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D | PC3 | 15 |
| E | HCT-116 | 25 |
| F | HePG-2 | 20 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Ahsan et al. investigated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds similar to this compound showed enhanced activity against resistant bacterial strains . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer properties of oxadiazole derivatives against multiple cancer cell lines. The findings highlighted the potential of these compounds in targeting specific pathways involved in cancer progression .
Q & A
Basic Questions
What are the recommended synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide?
The synthesis typically involves a multi-step approach:
Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids (or derivatives) under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
Sulfamoyl group introduction : Ethanesulfonyl groups are introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DMAP .
Optimization : Reaction parameters (temperature, solvent polarity, pH) must be tightly controlled to maximize yield (>70%) and purity (>95%) .
What analytical methods validate the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) verify the molecular weight (e.g., ~460 g/mol for analogs) .
- HPLC : Retention time and peak symmetry assess purity (>95%) .
What preliminary biological assays are recommended for evaluating its activity?
- Antimicrobial : Broth microdilution assays against Candida albicans (MIC ≤ 8 µg/mL for oxadiazole analogs) .
- Anti-inflammatory : NF-κB inhibition assays using LPS-stimulated macrophages (IC₅₀ values reported for related compounds) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .
Advanced Research Questions
How do structural modifications influence its biological activity?
- Methoxy groups : 2,4-Dimethoxy substitution enhances membrane permeability and target binding (logP ~3.5) compared to mono-methoxy analogs .
- Sulfamoyl vs. sulfonyl : Ethanesulfonyl groups improve solubility (logS −4.2) and metabolic stability over bulkier substituents .
- Oxadiazole ring : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces antifungal potency (MIC increases 4-fold) .
How can molecular docking guide target identification?
- Target prioritization : Docking against fungal CYP51 (PDB: 5TZ1) or human NF-κB (PDB: 1SVC) identifies binding poses with ΔG ≤ −8 kcal/mol .
- Key interactions : Hydrogen bonding with Ser378 (CYP51) or hydrophobic contacts with IleκBα residues .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to refine models .
How should researchers address contradictory data in SAR studies?
- Systematic variation : Test analogs with incremental substitutions (e.g., ethoxy → methoxy → hydrogen) to isolate electronic/steric effects .
- Orthogonal assays : Confirm antifungal activity with both microbroth dilution and time-kill curves to rule out assay-specific artifacts .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., LMM5, OZE-II) to identify trends .
What strategies optimize pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess t₁/₂; ethanesulfonyl groups reduce CYP3A4-mediated oxidation .
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility (>50 µg/mL) .
- Toxicity screening : Ames test for mutagenicity and hERG binding assays to minimize cardiac risks .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
